molecular formula C14H12Cl3NO2S B2424990 2,4,5-trichloro-N-phenethylbenzenesulfonamide CAS No. 457960-81-5

2,4,5-trichloro-N-phenethylbenzenesulfonamide

Cat. No.: B2424990
CAS No.: 457960-81-5
M. Wt: 364.67
InChI Key: AYADJMRPWQDYLW-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-phenethylbenzenesulfonamide is a chemical compound with the molecular formula C14H12Cl3NO2S It is characterized by the presence of three chlorine atoms attached to a benzene ring, a phenethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-phenethylbenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer chlorine atoms or modified sulfonamide groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-Trichloro-N-phenethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorobenzenesulfonamide: Lacks the phenethyl group, resulting in different chemical and biological properties.

    2,4,5-Trichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a phenethyl group, leading to variations in reactivity and applications.

    2,4,6-Trichloro-N-phenethylbenzenesulfonamide: The position of the chlorine atoms differs, affecting the compound’s chemical behavior.

Uniqueness

2,4,5-Trichloro-N-phenethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenethyl group enhances its interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,5-trichloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c15-11-8-13(17)14(9-12(11)16)21(19,20)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYADJMRPWQDYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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